molecular formula C6H6O7 B15128394 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetic acid

2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetic acid

Cat. No.: B15128394
M. Wt: 190.11 g/mol
InChI Key: LMMOGBZPBLQFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Threo-hex-2-enaric acid, 1,4-lactone can be synthesized through several chemical routes. One common method involves the oxidation of ascorbic acid. The process typically requires a platinum-on-carbon catalyst and is carried out in an aqueous medium at a pH of 8-8.5 . The reaction conditions are carefully controlled to ensure the selective oxidation of the side chain of ascorbic acid.

Industrial Production Methods

In industrial settings, the production of L-Threo-hex-2-enaric acid, 1,4-lactone often involves large-scale chemical synthesis using similar oxidation methods. The process is optimized for high yield and purity, and the compound is usually produced in neat form for use as a reference standard .

Chemical Reactions Analysis

Types of Reactions

L-Threo-hex-2-enaric acid, 1,4-lactone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other related compounds.

    Substitution: The lactone ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different derivatives of L-Threo-hex-2-enaric acid, 1,4-lactone, such as its methyl ester .

Scientific Research Applications

L-Threo-hex-2-enaric acid, 1,4-lactone is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of L-Threo-hex-2-enaric acid, 1,4-lactone involves its interaction with various molecular targets and pathways. It is known to participate in redox reactions, acting as an electron donor or acceptor. This property is crucial in its role in biochemical pathways, particularly those related to ascorbic acid metabolism .

Comparison with Similar Compounds

L-Threo-hex-2-enaric acid, 1,4-lactone can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of L-Threo-hex-2-enaric acid, 1,4-lactone in terms of its chemical structure and applications.

Properties

Molecular Formula

C6H6O7

Molecular Weight

190.11 g/mol

IUPAC Name

2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C6H6O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h3-4,7-9H,(H,10,11)

InChI Key

LMMOGBZPBLQFHK-UHFFFAOYSA-N

Canonical SMILES

C1(C(=C(C(=O)O1)O)O)C(C(=O)O)O

Origin of Product

United States

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